molecular formula C22H21NO2 B290497 N-(2-phenoxyphenyl)-2-phenylbutanamide

N-(2-phenoxyphenyl)-2-phenylbutanamide

Cat. No.: B290497
M. Wt: 331.4 g/mol
InChI Key: SNYQGYWSRDPBOE-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)-2-phenylbutanamide is a substituted butanamide derivative characterized by a phenyl group at the second carbon of the butanamide backbone and a 2-phenoxyphenyl substituent attached to the amide nitrogen.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-phenoxyphenyl)-2-phenylbutanamide

InChI

InChI=1S/C22H21NO2/c1-2-19(17-11-5-3-6-12-17)22(24)23-20-15-9-10-16-21(20)25-18-13-7-4-8-14-18/h3-16,19H,2H2,1H3,(H,23,24)

InChI Key

SNYQGYWSRDPBOE-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares N-(2-phenoxyphenyl)-2-phenylbutanamide with its analogs based on substituents, molecular formulas, and molecular weights:

Compound Name Substituents on Phenyl Ring (Amide Nitrogen) Backbone Modification Molecular Formula Molecular Weight (g/mol) Key References
This compound 2-phenoxy 2-phenylbutanamide C₂₂H₂₁NO₂ 331.41 -
N-(2-chlorophenyl)-2-phenylbutanamide 2-chloro 2-phenylbutanamide C₁₆H₁₆ClNO 273.76
N-(4-bromo-2-methylphenyl)-2-phenylbutanamide 4-bromo, 2-methyl 2-phenylbutanamide C₁₇H₁₈BrNO 332.23
N-(2-chlorophenyl)-2-methylbutanamide 2-chloro 2-methylbutanamide C₁₁H₁₄ClNO 211.69

Key Observations :

  • Electron-Withdrawing vs.
  • Backbone Flexibility : The 2-phenylbutanamide backbone (common in all but ) may influence conformational stability compared to simpler alkyl chains.

Pharmacological and Functional Differences

While direct pharmacological data for this compound are absent, insights can be inferred from analogs:

  • N-(2-chlorophenyl)-2-phenylbutanamide (): Chlorinated analogs are often explored for CNS applications due to enhanced blood-brain barrier penetration.
  • 3-oxo-2-phenylbutanamide (): A keto-modified analog used as a precursor in amphetamine synthesis, highlighting the role of backbone modifications in altering biological activity.

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